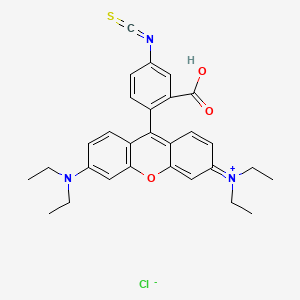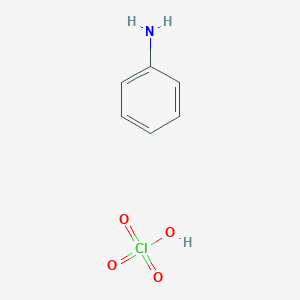
Aniline;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline; perchloric acid is a compound formed by the combination of aniline (C6H5NH2) and perchloric acid (HClO4). Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with a benzene ring attached to an amino group. Perchloric acid is a strong mineral acid and a powerful oxidizer. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Aniline can be synthesized through the reduction of nitrobenzene using reducing agents such as iron and hydrochloric acid.
Industrial Production: Industrially, aniline is produced by the catalytic hydrogenation of nitrobenzene.
Types of Reactions:
Oxidation: Aniline can undergo oxidation to form compounds such as azobenzene and nitrosobenzene.
Reduction: Aniline can be reduced to cyclohexylamine using hydrogen in the presence of a nickel catalyst.
Substitution: Aniline undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Major Products:
Oxidation Products: Azobenzene, nitrosobenzene.
Reduction Products: Cyclohexylamine.
Substitution Products: Nitroaniline, sulfanilic acid, halogenated anilines.
Scientific Research Applications
Aniline; perchloric acid has diverse applications in various fields:
Mechanism of Action
The mechanism of action of aniline; perchloric acid involves the interaction of the amino group of aniline with various molecular targets. Aniline can act as a nucleophile, participating in nucleophilic substitution reactions. Perchloric acid, being a strong acid, can protonate substrates, facilitating various chemical transformations .
Comparison with Similar Compounds
Hydrochloric Acid (HCl): A strong acid but less oxidizing compared to perchloric acid.
Sulfuric Acid (H2SO4): Another strong acid with different oxidizing properties.
Nitric Acid (HNO3): A strong oxidizing acid, often used in nitration reactions.
Uniqueness: Aniline; perchloric acid is unique due to the combination of an aromatic amine with a powerful oxidizing acid. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .
Properties
CAS No. |
14796-11-3 |
|---|---|
Molecular Formula |
C6H8ClNO4 |
Molecular Weight |
193.58 g/mol |
IUPAC Name |
aniline;perchloric acid |
InChI |
InChI=1S/C6H7N.ClHO4/c7-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H,7H2;(H,2,3,4,5) |
InChI Key |
WTAMDGKQBVDTBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N.OCl(=O)(=O)=O |
Canonical SMILES |
C1=CC=C(C=C1)N.OCl(=O)(=O)=O |
Synonyms |
aniline aniline aluminium salt aniline dihydrofluoride aniline diphosphate (1:1) aniline diphosphate (3:1) aniline diphosphate (4:1) aniline hydrobromide aniline hydrochloride aniline hydrochloride-(14)C-labeled cpd aniline hydrochloride-(15)N-labeled cpd aniline hydrofluoride aniline hydrogen iodide aniline monosulfate aniline nitrate aniline perchlorate aniline phosphate (1:1) aniline phosphate (1:2) aniline phosphate (2:1) aniline phosphonate (1:1) aniline sulfate aniline sulfate (2:1) aniline sulfate (2:1), (14)C-labeled cpd aniline, (13)C-labeled cpd aniline, (14)C-labeled cpd aniline, 15N-labeled cpd aniline, 2-(13)C-labeled cpd aniline, 3-(13)C-labeled cpd aniline, 3H-labeled cpd aniline, 4-(13)C-labeled cpd aniline, conjugate acid aniline, ion(1+) aniline, magnesium (1:1) salt aniline, monolithium salt aniline, sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1252247.png)
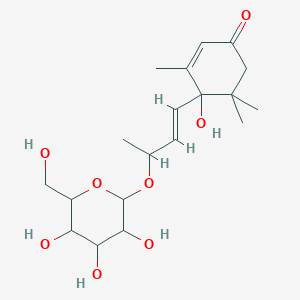


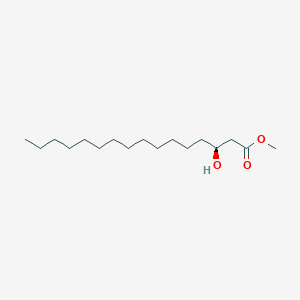
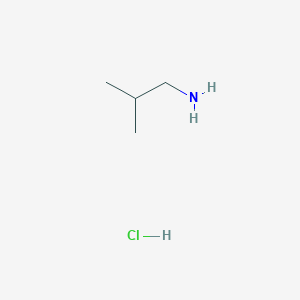
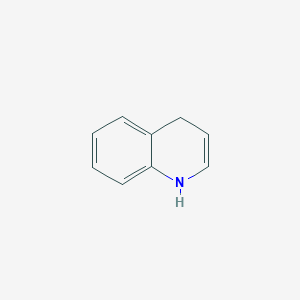
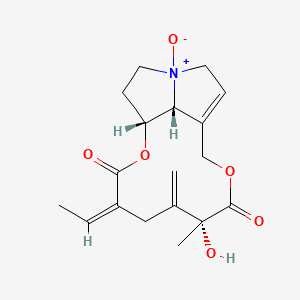
![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)
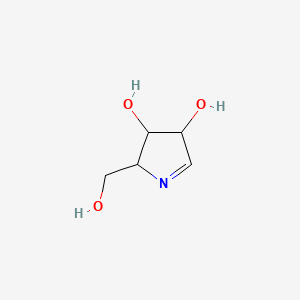
![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)
![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)
